5-Isobutylisoxazole-3-carbonyl chloride

説明

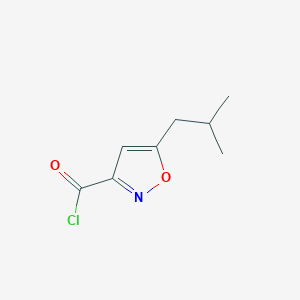

5-Isobutylisoxazole-3-carbonyl chloride is a heterocyclic compound featuring an isoxazole ring substituted with an isobutyl group at the 5-position and a reactive acyl chloride moiety at the 3-position. The isoxazole core provides a rigid, electron-deficient aromatic system, while the acyl chloride group enables participation in nucleophilic substitutions, such as amide or ester formation. This compound is typically synthesized via condensation reactions involving aldehydes and isocyanides, as exemplified in analogous procedures for oxazole derivatives . Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its versatile reactivity.

Structure

2D Structure

特性

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXJIMBYCOXHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664705 | |

| Record name | 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-85-7 | |

| Record name | 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Chlorination of Isoxazole Precursors

Method Overview:

This approach involves chlorinating pre-formed isoxazoles or their derivatives at the 3-position to introduce the carbonyl chloride group.

- Synthesis of isoxazole core with isobutyl substituent.

- Chlorination using reagents like thionyl chloride or oxalyl chloride.

- The method is well-documented in patent literature, such as US6770783B1, which describes converting carboxylic acids to acid chlorides using thionyl chloride under batch or continuous conditions.

- The process involves reaction of the carboxylic acid precursor with thionyl chloride, often in the presence of catalytic amounts of N,N-disubstituted formamide or other catalysts.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Thionyl chloride | Reflux, inert atmosphere | Moderate to high | Suitable for large-scale production |

Synthesis via Deep Eutectic Solvent (DES) Mediated Routes

Method Overview:

Recent environmentally benign methods utilize deep eutectic solvents (DES), such as choline chloride:urea, to facilitate regioselective synthesis of isoxazoles with functionalized substituents.

- A study demonstrated the use of DES in the regioselective synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the chlorinated derivatives.

- The process involves the reaction of aldehydes and alkynes in DES, followed by chlorination steps.

- Environmentally friendly, recyclable solvents.

- Mild reaction conditions with high regioselectivity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| DES-mediated synthesis | Aldehydes + alkynes + NCS | Mild, 75°C | Variable | Eco-friendly |

Industrial-Scale Production Considerations

Batch vs. Continuous Processes:

- Batch processes involve stepwise addition of chlorinating agents like thionyl chloride, with reaction times ranging from a few hours to overnight.

- Continuous flow reactors improve efficiency, safety, and scalability, especially when handling volatile chlorinating reagents.

- Use of inert atmospheres (nitrogen or argon).

- Temperature control around reflux conditions (around 70°C).

- Post-reaction purification via recrystallization or chromatography.

- US6770783B1 patent details methods for producing acid chlorides, emphasizing the importance of controlled addition of chlorinating agents and phase separation for high purity.

Summary Table of Preparation Methods

| Method | Precursors | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of nitrile oxides | Nitrile oxides + alkynes | Iodine, mild base | Mild, room temp | High regioselectivity, mild | Requires precursor synthesis |

| Direct chlorination | Isoxazole derivatives | Thionyl chloride | Reflux, inert atmosphere | Scalable, well-established | Potentially hazardous reagents |

| DES-mediated synthesis | Aldehydes + alkynes | N-chlorosuccinimide | Mild, 75°C | Environmentally friendly | Less established for this specific compound |

| Industrial chlorination | Carboxylic acids | Thionyl chloride | Reflux | Large scale | Handling of hazardous gases |

化学反応の分析

Types of Reactions

5-Isobutylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and bases are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

科学的研究の応用

5-Isobutylisoxazole-3-carbonyl chloride has various applications in scientific research:

作用機序

The mechanism of action of 5-Isobutylisoxazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This reactivity is crucial for its potential use in drug development and other applications .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*Estimated based on analogous compounds.

Key Comparative Analysis

Substituent Effects Steric Influence: The isobutyl group in this compound introduces greater steric hindrance compared to the isopropyl group in its analog . This may slow down nucleophilic attacks at the acyl chloride site but improve selectivity in bulky environments.

Reactivity and Synthetic Utility

- Acyl Chloride Position : The target compound’s acyl chloride at C3 contrasts with the C4 -substituted analog in . This positional difference affects regioselectivity in reactions, such as coupling with amines or alcohols.

- Reactivity Hierarchy : Acyl chlorides (e.g., ) are more reactive than esters (e.g., ) or amides due to the strong electron-withdrawing effect of chlorine, making them preferred for rapid acylations under mild conditions.

Physical Properties Melting Points: While explicit data for this compound are unavailable, structurally related isoxazole derivatives (e.g., 5-amino-3-methylisoxazole analogs in ) exhibit high melting points (210–257°C), suggesting solid-state stability under standard conditions. Solubility: Branched alkyl groups (isobutyl) may reduce solubility in polar solvents compared to linear chains or aromatic substituents.

Synthetic Routes Analogous compounds, such as 3-(oxazol-5-yl)quinoline-2-carboxamides, are synthesized via palladium-catalyzed cross-coupling or isocyanide-based multicomponent reactions . Similar methodologies likely apply to the target compound, with adjustments for steric demands of the isobutyl group.

Applications and Safety

- Pharmaceutical Relevance : The acyl chloride moiety facilitates peptide bond formation, critical in drug design. For example, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride may serve as a precursor for kinase inhibitors.

- Safety : Acyl chlorides require anhydrous handling due to moisture sensitivity (HCl release). The isobutyl group’s hydrophobicity may mitigate hydrolysis rates compared to less bulky analogs.

Research Findings and Data

Table 2: Comparative Reactivity in Nucleophilic Substitution

*Theoretical yields based on analog data.

Key Observations

- The isobutyl derivative’s slightly lower yields compared to isopropyl may reflect steric hindrance during nucleophilic attack.

- Aromatic substitution (e.g., phenyl in ) reduces reactivity due to electron donation into the isoxazole ring, necessitating longer reaction times.

生物活性

5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. Its molecular formula is with a molecular weight of approximately 187.62 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

The synthesis of this compound can be achieved through various methods, including:

- Cyclization of Isobutyl Nitrile Oxide : This method involves reacting isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring.

- Metal-Free Synthetic Routes : These eco-friendly methods utilize (3+2) cycloaddition reactions, avoiding the disadvantages associated with metal-catalyzed reactions, such as toxicity and waste generation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The proposed mechanism includes:

- Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cancer cell proliferation.

- Receptor Binding : Modulation of receptor activity that influences cellular signaling pathways related to cancer growth .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

-

Anticancer Screening :

- Objective : Assess the cytotoxic effects on various cancer cell lines.

- Method : MTT assay was used to determine cell viability post-treatment.

- Results : Significant cytotoxicity was observed in HeLa and MCF-7 cells, with IC50 values around 20 µM, indicating potential for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Altered enzyme activity that disrupts metabolic processes.

- Modulation of receptor functions affecting cellular responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H10ClN2O2 | Isobutyl group enhances lipophilicity |

| 3-Isobutylisoxazole-5-carboxylic Acid | C8H10N2O3 | Carboxylic acid group influences reactivity |

| Isoxazole-5-carbonyl Chloride | C6H4ClN2O | Simpler structure without isobutyl substitution |

The presence of the isobutyl substituent in this compound contributes distinct steric and electronic properties that enhance its biological activity compared to other similar compounds .

Q & A

Basic Synthesis Protocols

Q: What are the standard synthetic routes for preparing 5-Isobutylisoxazole-3-carbonyl chloride? A: The synthesis typically involves two key steps: (1) Formation of the isoxazole ring via cyclization of β-keto hydroxamic acid derivatives using concentrated HCl and methanol, as demonstrated in analogous isoxazole syntheses . (2) Chlorination of the carboxylic acid precursor (e.g., 5-Isobutylisoxazole-3-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Evidence from similar compounds shows that PCl₅ in refluxing dichloromethane achieves >80% conversion to the acyl chloride .

Handling and Safety Precautions

Q: What safety measures are critical when handling this compound? A: Due to its reactivity as an acyl chloride, strict precautions are required:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- First Aid: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Keep under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Analytical Characterization Methods

Q: How can researchers confirm the purity and structure of this compound? A: Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the isobutyl group (δ ~0.9–1.1 ppm for CH₃) and carbonyl chloride (δ ~165–175 ppm for C=O).

- FT-IR: Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride).

- Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (C₈H₁₀ClNO₂, MW = 187.6 g/mol) .

Advanced Reaction Optimization

Q: How can reaction yields be improved during coupling reactions involving this acyl chloride? A: Catalytic methods enhance efficiency:

- DMAP/Pyridine System: Use 4-dimethylaminopyridine (DMAP, 10 mol%) and pyridine as a base to accelerate nucleophilic acyl substitutions, as shown in reactions with amines or alcohols .

- Solvent Choice: Anhydrous dichloromethane or THF minimizes side reactions like hydrolysis.

- Temperature Control: Maintain 0–5°C during exothermic reactions to suppress decomposition .

Byproduct Analysis and Mitigation

Q: What are common byproducts in the synthesis, and how can they be minimized? A: Common issues include:

- Hydrolysis to Carboxylic Acid: Trace moisture leads to hydrolysis. Use molecular sieves or anhydrous solvents to mitigate.

- Phosphorus Byproducts: Residual POCl₃ from PCl₅-based chlorination can be removed via aqueous washes (NaHCO₃) .

- Isomerization: Monitor reaction time to prevent thermal rearrangement of the isoxazole ring, confirmed by HPLC or TLC .

Computational Modeling for Reactivity Prediction

Q: How can computational tools guide the design of derivatives or reaction pathways? A: Molecular docking and DFT calculations predict:

- Electrophilicity: Calculate the electrophilic index (ω) to assess reactivity toward nucleophiles.

- Binding Affinity: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, as done for related isoxazole inhibitors .

- Reaction Pathways: Transition-state modeling (e.g., Gaussian 09) identifies energetically favorable mechanisms for chlorination or coupling .

Resolving Data Contradictions in Literature

Q: How should researchers address discrepancies in reported synthetic methods? A: Systematic comparisons are essential:

- Reagent Comparison: Contrast SOCl₂ vs. PCl₅ efficiency in chlorination. Evidence suggests PCl₅ gives higher yields but requires rigorous purification .

- Solvent Effects: Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., hexane) for cyclization steps.

- Catalyst Screening: Evaluate DMAP, N-methylmorpholine, or no catalyst in coupling reactions to optimize enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。